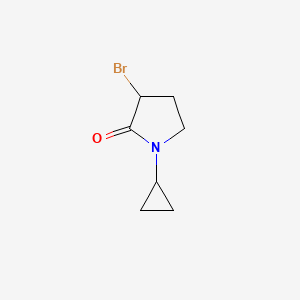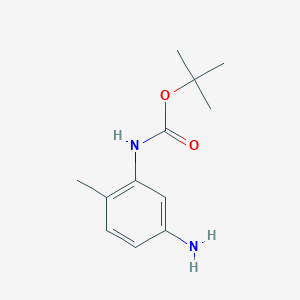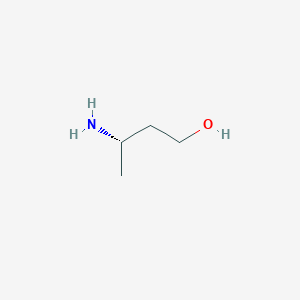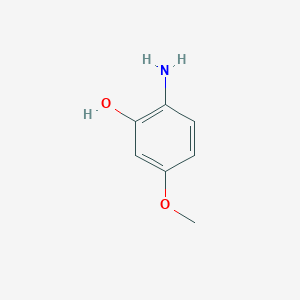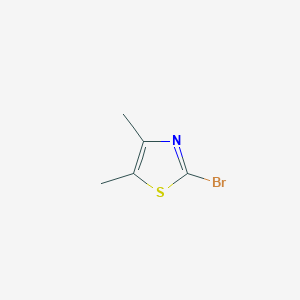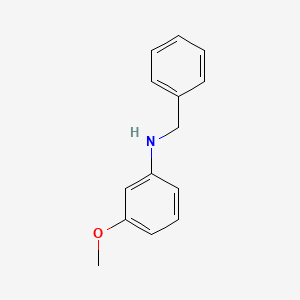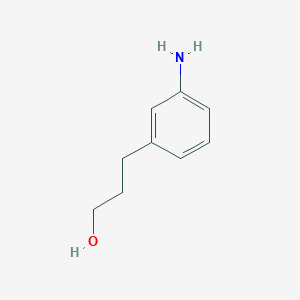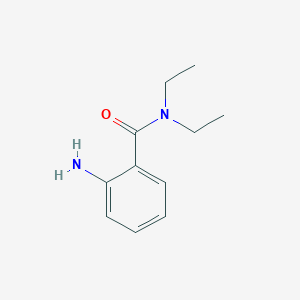
5-溴-4-甲基吡啶-2,3-二胺
描述
5-Bromo-4-methylpyridine-2,3-diamine (5-Br-4-MPDA) is an organic compound that has been widely studied in the fields of organic chemistry and biochemistry. It is a monomeric diamine with a bromine atom at the 5-position of the pyridine ring. This compound has a wide range of applications in chemical and biochemical research, including synthesis, drug development, and biophysical studies.
科学研究应用
吡啶衍生物中的卤素迁移:Hertog和Schogt的研究探讨了二羟基吡啶衍生物中卤素原子的迁移,这个过程与合成类似5-溴-4-甲基吡啶-2,3-二胺等化合物相关(Hertog & Schogt, 2010)。
有机金属化学中的超分子复合物:Fuss等人研究了涉及吡啶衍生物的非共价超分子复合物的动力学,例如5-溴-4-甲基吡啶-2,3-二胺,在钯和铂络合物的背景下(Fuss et al., 1999)。
五取代吡啶的合成:Wu等人描述了使用卤素丰富的中间体合成五取代吡啶,包括5-溴-4-甲基吡啶-2,3-二胺。这类化合物在药物化学研究中具有重要价值(Wu et al., 2022)。
通过Suzuki交叉偶联合成新型吡啶衍生物:Ahmad等人通过Suzuki交叉偶联反应展示了通过5-溴-4-甲基吡啶-2,3-二胺作为起始物质高效合成新型吡啶衍生物。这些化合物在液晶和生物活性方面具有潜在应用(Ahmad et al., 2017)。
吡啶中的卤素交换:Schlosser和Cottet在吡啶中硅烷介导的卤素/卤素置换方面的工作,包括5-溴-4-甲基吡啶-2,3-二胺等衍生物,突出了有机合成中重要的反应(Schlosser & Cottet, 2002)。
铼(III)羰基配合物:Drew等人研究了涉及吡啶衍生物的铼(III)羰基配合物。这样的研究对于理解金属有机框架及其应用至关重要(Drew et al., 1978)。
二溴吡啶的氨基化:Streef和Hertog专注于二溴吡啶的氨基化,这个过程与合成类似5-溴-4-甲基吡啶-2,3-二胺的化合物相关(Streef & Hertog, 2010)。
作用机制
Target of Action
Related compounds have been reported to inhibit the p38α mitogen-activated protein kinase , which plays a crucial role in cellular processes such as inflammation and neurodegeneration .
Mode of Action
It’s known that brominated pyridines can participate in various organic synthesis reactions . The bromine atom in the compound could potentially be involved in electrophilic aromatic substitution reactions, contributing to its biological activity.
Biochemical Pathways
If it indeed targets the p38α map kinase like its related compounds, it could potentially influence the mapk signaling pathway , affecting the release of pro-inflammatory cytokines and other cellular processes .
Pharmacokinetics
It’s predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier .
Result of Action
If it acts similarly to related compounds, it could potentially inhibit the release of pro-inflammatory cytokines and modulate other cellular processes .
Action Environment
The compound should be stored in a dark place under an inert atmosphere at 2-8°C . Environmental factors such as light, temperature, and atmospheric conditions could potentially influence the compound’s action, efficacy, and stability.
安全和危害
生化分析
Biochemical Properties
5-Bromo-4-methylpyridine-2,3-diamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as p38α mitogen-activated protein kinase (MAP kinase), which is involved in the regulation of inflammatory responses and cellular stress . The interaction with p38α MAP kinase suggests that 5-Bromo-4-methylpyridine-2,3-diamine may influence the phosphorylation state of target proteins, thereby modulating their activity. Additionally, this compound may interact with other proteins and biomolecules, potentially affecting their function and stability.
Cellular Effects
The effects of 5-Bromo-4-methylpyridine-2,3-diamine on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involved in inflammation and stress responses . By modulating the activity of p38α MAP kinase, 5-Bromo-4-methylpyridine-2,3-diamine can alter gene expression patterns, leading to changes in the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α) and interleukin-1β. Furthermore, this compound may impact cellular metabolism by affecting the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, 5-Bromo-4-methylpyridine-2,3-diamine exerts its effects through specific binding interactions with biomolecules. The compound binds to the active site of p38α MAP kinase, inhibiting its activity and preventing the phosphorylation of downstream targets . This inhibition leads to a decrease in the production of pro-inflammatory cytokines and other stress-related proteins. Additionally, 5-Bromo-4-methylpyridine-2,3-diamine may interact with other enzymes and proteins, further influencing cellular processes and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-4-methylpyridine-2,3-diamine have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 5-Bromo-4-methylpyridine-2,3-diamine remains stable under specific storage conditions, such as being kept in a dark place at temperatures between 2-8°C . Its degradation over time can lead to a decrease in its efficacy and potential changes in its biochemical properties.
Dosage Effects in Animal Models
The effects of 5-Bromo-4-methylpyridine-2,3-diamine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating inflammatory responses and reducing cellular stress. At higher doses, it may cause toxic or adverse effects, including potential damage to tissues and organs . The threshold effects observed in these studies highlight the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.
Metabolic Pathways
5-Bromo-4-methylpyridine-2,3-diamine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with p38α MAP kinase suggests its involvement in pathways related to inflammation and stress responses . Additionally, it may affect other metabolic processes by modulating the activity of enzymes involved in the synthesis and degradation of key metabolites.
Transport and Distribution
The transport and distribution of 5-Bromo-4-methylpyridine-2,3-diamine within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound’s ability to permeate cell membranes and its subsequent localization within specific cellular compartments are critical factors that determine its efficacy and activity . Studies have shown that 5-Bromo-4-methylpyridine-2,3-diamine can be transported across cell membranes, potentially accumulating in specific tissues and affecting their function.
Subcellular Localization
The subcellular localization of 5-Bromo-4-methylpyridine-2,3-diamine plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization within the cell can influence its interactions with biomolecules and its overall efficacy in modulating cellular processes . Understanding the subcellular distribution of 5-Bromo-4-methylpyridine-2,3-diamine is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
5-bromo-4-methylpyridine-2,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c1-3-4(7)2-10-6(9)5(3)8/h2H,8H2,1H3,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYWHWEYTENZRRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1Br)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20435870 | |
| Record name | 5-bromo-4-methylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41230-93-7 | |
| Record name | 5-bromo-4-methylpyridine-2,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20435870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

